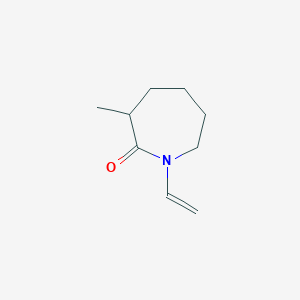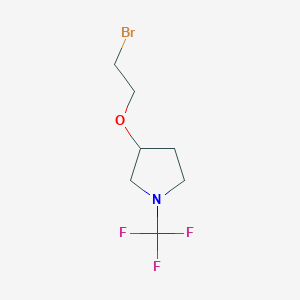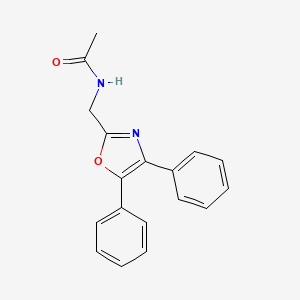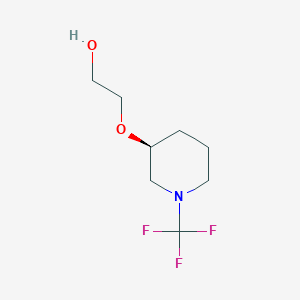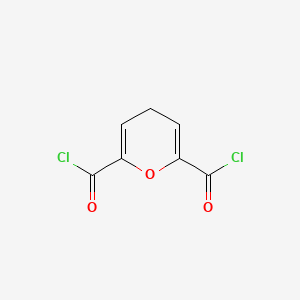
9H-Pyrido(3,4-b)indole, 3-(3,4-dimethoxybenzamidomethyl)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9H-Pyrido(3,4-b)indole, 3-(3,4-dimethoxybenzamidomethyl)-1-methyl-” is a complex organic compound that belongs to the class of pyridoindoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Pyrido(3,4-b)indole, 3-(3,4-dimethoxybenzamidomethyl)-1-methyl-” typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the complexity of the target molecule. Common synthetic routes may include:
Cyclization reactions: Formation of the pyridoindole core through cyclization of appropriate precursors.
Substitution reactions: Introduction of the 3-(3,4-dimethoxybenzamidomethyl) and 1-methyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification techniques: Methods such as crystallization, chromatography, and distillation to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“9H-Pyrido(3,4-b)indole, 3-(3,4-dimethoxybenzamidomethyl)-1-methyl-” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “9H-Pyrido(3,4-b)indole, 3-(3,4-dimethoxybenzamidomethyl)-1-methyl-” involves its interaction with specific molecular targets and pathways. This may include:
Binding to receptors: Interaction with cellular receptors to modulate biological activity.
Enzyme inhibition: Inhibition of specific enzymes to alter metabolic pathways.
Signal transduction: Modulation of signaling pathways to affect cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Pyrido(3,4-b)indole: The parent compound with similar structural features.
3-(3,4-Dimethoxybenzamidomethyl)-1-methyl-: Compounds with similar functional groups.
Uniqueness
“9H-Pyrido(3,4-b)indole, 3-(3,4-dimethoxybenzamidomethyl)-1-methyl-” is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Propriétés
Numéro CAS |
63885-53-0 |
|---|---|
Formule moléculaire |
C22H21N3O3 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
3,4-dimethoxy-N-[(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C22H21N3O3/c1-13-21-17(16-6-4-5-7-18(16)25-21)11-15(24-13)12-23-22(26)14-8-9-19(27-2)20(10-14)28-3/h4-11,25H,12H2,1-3H3,(H,23,26) |
Clé InChI |
DUTHEJYRWZFCAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC2=C1NC3=CC=CC=C32)CNC(=O)C4=CC(=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


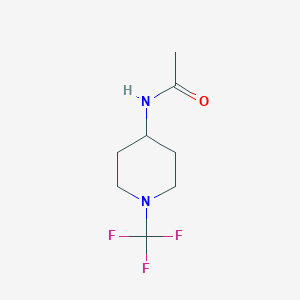
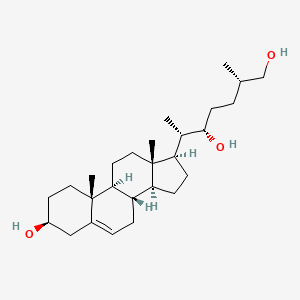
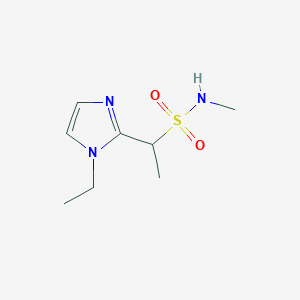
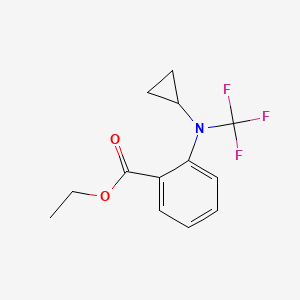
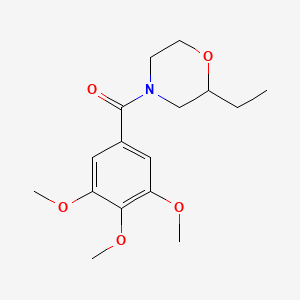


![[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid](/img/structure/B13957800.png)
![2-Chloro-5-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13957808.png)
